molecular formula C15H27ClN2O2 B2359164 N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride CAS No. 1215461-01-0

N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride

Cat. No.: B2359164
CAS No.: 1215461-01-0
M. Wt: 302.84
InChI Key: BEQXIONOTXABLK-UHFFFAOYSA-N
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Description

N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride is an intricate organic compound noted for its potential applications in various scientific disciplines, particularly due to its unique structural features and biochemical properties. The presence of the adamantane core imparts significant hydrophobicity and rigidity to the molecule, influencing its interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride typically involves multi-step organic reactions starting with the functionalization of adamantane. Key steps include:

  • Introduction of an Amino Group: : The adamantane core undergoes substitution reactions to introduce an amino group.

  • Acetylation: : This is followed by the acetylation of the amino group to form an amide linkage.

  • Hydroxyethylation: : The final step involves the addition of the 2-hydroxyethyl group under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production might employ high-yielding catalytic processes to enhance the efficiency of each reaction step. Typical methods include solvent extraction, crystallization, and recrystallization to purify the compound to the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the hydroxyethyl group.

  • Reduction: : Reduction reactions can target the amide bond, altering its structure.

  • Substitution: : The adamantane core is particularly susceptible to substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Often involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used for reduction.

  • Substitution: : Typically involves halogenating agents like thionyl chloride for effective substitution.

Major Products

The reactions yield various intermediate products depending on the reaction conditions and reagents used, often forming derivatives with modified functional groups that could be used for further applications or research.

Scientific Research Applications

Chemistry

N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride serves as a versatile intermediate in organic synthesis, aiding in the development of complex molecules.

Biology

In biological research, the compound is utilized for its bioactive properties, often investigated for potential therapeutic uses.

Medicine

The compound's unique structure allows it to be explored for potential pharmacological activities, particularly in drug development.

Industry

Industrially, its robust chemical properties make it suitable for incorporation in the manufacture of specialty chemicals and materials.

Mechanism of Action

N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride exerts its effects primarily through interactions with specific molecular targets such as receptors or enzymes. The adamantane core provides stability and enhances lipophilicity, facilitating membrane permeability and subsequent binding to its target sites. This interaction can influence various biochemical pathways, making it a compound of interest in pharmacodynamics studies.

Comparison with Similar Compounds

Similar Compounds

  • Amantadine: : Another adamantane derivative known for its antiviral and antiparkinsonian properties.

  • Memantine: : Used in the treatment of Alzheimer's disease, sharing the adamantane core with slight variations in the side chains.

Uniqueness

Feel free to dive deeper into any section!

Properties

IUPAC Name

N-(2-adamantyl)-2-[2-hydroxyethyl(methyl)amino]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2.ClH/c1-17(2-3-18)9-14(19)16-15-12-5-10-4-11(7-12)8-13(15)6-10;/h10-13,15,18H,2-9H2,1H3,(H,16,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQXIONOTXABLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC(=O)NC1C2CC3CC(C2)CC1C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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